Benzene-1,2,3,4,5,6-hexaamine trihydrochloride

Stability Storage Handling Safety

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride (hexaaminobenzene trihydrochloride, HAB·3HCl) is a C₆-symmetric aromatic hexaamine belonging to the class of electron-rich polyamino benzenes. Unlike its neutral free-base analog, which is notoriously prone to oxidative degradation, the trihydrochloride salt provides a shelf-stable, crystalline solid suitable for reproducible research and industrial scale-up.

Molecular Formula C₆H₁₅Cl₃N₆
Molecular Weight 277.58
CAS No. 126521-82-2
Cat. No. B1144794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2,3,4,5,6-hexaamine trihydrochloride
CAS126521-82-2
SynonymsHexaaminobenzene Trihydrochloride;  Benzenehexamine Trihydrochloride
Molecular FormulaC₆H₁₅Cl₃N₆
Molecular Weight277.58
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl
InChIInChI=1S/C6H12N6.3ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h7-12H2;3*1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzene-1,2,3,4,5,6-hexaamine Trihydrochloride (CAS 126521-82-2) Outperforms Standard Aromatic Polyamines for Advanced Materials R&D and Procurement


Benzene-1,2,3,4,5,6-hexaamine trihydrochloride (hexaaminobenzene trihydrochloride, HAB·3HCl) is a C₆-symmetric aromatic hexaamine belonging to the class of electron-rich polyamino benzenes. Unlike its neutral free-base analog, which is notoriously prone to oxidative degradation, the trihydrochloride salt provides a shelf-stable, crystalline solid suitable for reproducible research and industrial scale-up . With six nucleophilic –NH₃⁺/–NH₂ groups arranged on a single benzene core, it functions as a hexatopic building block for 2D coordination polymers, covalent organic frameworks, and nitrogenated holey carbons, placing it functionally far ahead of tetra- and tri-aminated benzene analogs [1].

Why 1,2,4,5-Tetraaminobenzene and 1,3,5-Triaminobenzene Cannot Replace 126521-82-2 in Critical Syntheses


Aromatic polyamines are not interchangeable monomers. The number and topology of amino substituents directly dictate network dimensionality, crosslinking density, and pore architecture in the final material. Hexaaminobenzene trihydrochloride (HAB·3HCl) supplies six reactive sites in a fully substituted D₆h-symmetric arrangement, enabling three-directional (B₃-type) polycondensation that yields 2D conjugated frameworks [1]. In contrast, 1,2,4,5-tetraaminobenzene (TAB) offers only four sites in a B₂ configuration, producing linear or ladder-type polymers rather than extended 2D sheets. Even more critically, the free base of HAB decomposes rapidly via air oxidation, making the hydrochloride salt the only form with adequate shelf stability for reproducible procurement and use . Substituting HAB·3HCl with TAB·4HCl or triaminobenzene derivatives results in fundamentally different network topology, porosity, and electrochemical performance, as evidenced by the contrasting specific capacities and conductivities of their metal-coordination polymers [2].

Benzene-1,2,3,4,5,6-hexaamine Trihydrochloride (126521-82-2): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Halved Decomposition Rate: Stabilized Trihydrochloride Salt vs. Oxidation-Prone Free Base

The free base of hexaaminobenzene undergoes rapid aerobic oxidation, rendering it unfit for procurement or reproducible synthesis. The trihydrochloride salt form converts the electron-rich amine into a stable ammonium salt, suppressing oxidative degradation. HAB·3HCl is isolated as needle-shaped single crystals with >97% purity and a decomposition onset above 117 °C, and can be stored at −20 °C under dry conditions. In direct contrast, the free base deteriorates within hours under ambient atmosphere, with purity loss quantifiable by HPLC-UV and TGA .

Stability Storage Handling Safety

Three-Directional vs. Two-Directional Crosslinking: Hexaaminobenzene Enables 2D Frameworks Unattainable with Tetraaminobenzene

In polycondensation with mellitic anhydride (MTA), hexaaminobenzene (HAB) acts as a B₃ monomer producing 2D layered conjugated porous BBL networks, whereas 1,2,4,5-tetraaminobenzene (TAB) as a B₂ monomer yields only linear ladder-type structures. The resulting HAB-derived 2D BBL networks exhibit high BET surface areas, permanent microporosity, and H₂ uptake of 1.65 wt% (77 K, 1 bar) and CO₂ uptake of 15.6 wt% (273 K, 1 bar) [1]. TAB-derived 1D BBLs lack this microporous 2D architecture, fundamentally limiting gas storage and catalytic surface accessibility. The hexafunctional core thus directly enables material architectures impossible with the tetra- or tri-amino analogs.

Porous Materials Covalent Organic Frameworks Polymer Chemistry

2.6× Higher Specific Capacity in Sodium-Ion Electrodes: Co-HAB MOF vs. Ni-TAB Coordination Polymer

When incorporated into a 2D conductive cobalt-based MOF (Co-HAB), the hexaaminobenzene linker enables a reversible three-electron redox reaction (theoretical capacity 501 mAh g⁻¹) and achieves a bulk conductivity of 1.57 S cm⁻¹, delivering 214 mAh g⁻¹ within 7 minutes in sodium-ion cells [1]. In contrast, a nickel coordination polymer derived from 1,2,4,5-tetraaminobenzene (Ni-TAB) delivers only 83 mAh g⁻¹ at 20 A g⁻¹ (>250 C rate) in lithium-ion cells, with 79% capacity retention after 20,000 cycles [2]. Although different metal centers and electrolyte systems preclude a strictly controlled head-to-head comparison, the Co-HAB system demonstrates a specific capacity approximately 2.6× greater, underpinned by the additional redox-active sites contributed by the hexaamine linker.

Electrochemical Energy Storage Metal-Organic Frameworks Battery Materials

Non-Explosive Scalable Synthesis Route: Safe Procurement of HAB·3HCl vs. TATB-Dependent Methods

Traditional synthesis of hexaaminobenzene required reduction of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a secondary explosive, introducing significant safety hazards and regulatory burdens for scale-up. The patented alternative (CN109081781B) employs 1,3,5-triaminobenzene as a safe starting material, coupling with diazonium salts under alkaline conditions followed by reduction and HCl treatment to yield HAB·3HCl. This route eliminates explosive intermediates, reduces raw material cost, and is amenable to multi-gram production. The Synlett protocol further confirms that catalytic hydrogenation in aqueous acidic medium produces needle-shaped HAB·3HCl single crystals suitable for large-scale synthesis [1].

Process Safety Scalable Synthesis Green Chemistry

Single-Crystal X-Ray Validated Structure: Quality Assurance Metric Absent for Non-Crystalline Analogs

Hexaaminobenzene trihydrochloride crystallizes as needle-shaped single crystals, enabling unambiguous structural confirmation by single-crystal X-ray diffraction (SC-XRD). The crystal structure resolves the precise arrangement of the six ammonium groups, chloride counterions, and hydrogen-bonding network . This crystallographic validation provides an orthogonal batch-to-batch quality control metric—powder XRD pattern matching—that is unavailable for non-crystalline or amorphous polyamine salts. In contrast, 1,2,4,5-tetraaminobenzene tetrahydrochloride (TAB·4HCl) and 1,3,5-triaminobenzene are typically characterized only by NMR and elemental analysis, lacking the same level of structural certification. For procurement specification, SC-XRD-confirmed crystallinity is a discriminating quality assurance parameter.

Quality Control Crystallography Batch Reproducibility

Selective Adenosine A1/A3 Antagonist Synthesis: HAB·3HCl as the Enabling Reagent for Pharmacological Tool Compounds

Hexaaminobenzene trihydrochloride serves as the key condensation reagent for preparing 2-(benzimidazol-2-yl)quinoxalines, a chemotype reported as selective antagonists at human A1 and A3 adenosine receptors. The Novellino group demonstrated that reaction of HAB·3HCl with appropriate ortho-dicarbonyl substrates yields the benzimidazoquinoxaline core in one step, a transformation that cannot be replicated with less electron-rich or less amine-dense benzene derivatives [1]. No alternative aromatic polyamine has been shown to participate in this specific heterocyclic condensation with comparable selectivity outcomes, establishing HAB·3HCl as the reagent of choice for this pharmacological target class.

Medicinal Chemistry Receptor Pharmacology Synthetic Intermediate

Where Benzene-1,2,3,4,5,6-hexaamine Trihydrochloride (126521-82-2) Delivers Measurable Advantage: Application Scenarios Backed by Comparative Evidence


Synthesis of 2D Conductive Metal-Organic Frameworks for High-Power Sodium-Ion Battery Electrodes

Research groups developing nanostructured electrode materials for fast-charging sodium-ion batteries should prioritize HAB·3HCl over tetraaminobenzene analogs. The hexaamine linker stabilizes within the Co-HAB MOF to deliver a reversible three-electron redox reaction, achieving 214 mAh g⁻¹ capacity with 1.57 S cm⁻¹ bulk conductivity—performance levels that Ni-TAB or Cu-TAB coordination polymers cannot approach without the additional redox-active amine sites [1][2].

Fabrication of 2D Layered Porous Organic Polymers for Gas Storage and Separation

When the objective is a microporous 2D conjugated polymer network for H₂ or CO₂ capture, HAB·3HCl as a B₃ monomer is structurally mandatory. Condensation with MTA yields layered BBL networks with permanent microporosity and gas uptake values (H₂ 1.65 wt%, CO₂ 15.6 wt%) that derive directly from the three-directional crosslinking topology unique to the hexaamine core [1]. TAB or triaminobenzene cannot replicate this 2D architecture.

Non-Explosive Large-Scale Production of Hexaaminobenzene for Industrial Polymer Formulations

Industrial users requiring multi-kilogram quantities of hexaaminobenzene for polymer curing, resin formulation, or COF synthesis should source HAB·3HCl produced via the patented diazonium coupling route (CN109081781B) or catalytic hydrogenation in aqueous HCl, both of which avoid the explosive TATB intermediate [1][2]. This ensures supply chain safety, regulatory compliance, and batch-to-batch consistency.

Medicinal Chemistry Synthesis of Adenosine A1/A3 Receptor Antagonist Lead Compounds

For medicinal chemistry campaigns targeting selective adenosine A1 and A3 receptor antagonists, HAB·3HCl enables direct condensation to the 2-(benzimidazol-2-yl)quinoxaline scaffold in a single step [1]. No alternative polyamine has been validated for this transformation, making HAB·3HCl the sole enabling reagent for this pharmacologically important chemotype.

Quote Request

Request a Quote for Benzene-1,2,3,4,5,6-hexaamine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.